molecular formula C8H18MgO4 B089189 Magnesium bis(2-ethoxyethanolate) CAS No. 14064-03-0

Magnesium bis(2-ethoxyethanolate)

Cat. No.: B089189
CAS No.: 14064-03-0
M. Wt: 202.53 g/mol
InChI Key: CVPGMAAATOZCID-UHFFFAOYSA-N
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Description

“Ethanol, 2-ethoxy-” also known as 2-Ethoxyethanol, has the molecular formula C4H10O2 and a molecular weight of 90.1210 . It is also known by other names such as β-Ethoxyethanol, Cellosolve, Emkanol, Ethyl cellosolve, Ethylene glycol ethyl ether, Ethylene glycol monoethyl ether, Glycol monoethyl ether, and others .


Molecular Structure Analysis

The molecular structure of 2-Ethoxyethanol can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .

Mechanism of Action

While specific information on the mechanism of action for “Ethanol, 2-ethoxy-, magnesium salt” is not available, it’s worth noting that ethanol and magnesium sulfate have their own mechanisms of action. Ethanol affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors . Magnesium sulfate is gaining popularity as an initial treatment in the management of various dysrhythmias .

Safety and Hazards

2-Ethoxyethanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it is harmful if swallowed and toxic if inhaled . It may also damage fertility or the unborn child .

Future Directions

A research paper titled “Structure–property relations of recrystallized products from magnesium chloride ethanol solution: aiming at recycling magnesium resources from nature” discusses the potential of using ethanol to extract magnesium chloride hexahydrate from magnesium salt minerals . This could be a viable option for recycling natural magnesium resources .

Properties

CAS No.

14064-03-0

Molecular Formula

C8H18MgO4

Molecular Weight

202.53 g/mol

IUPAC Name

magnesium;2-ethoxyethanolate

InChI

InChI=1S/2C4H9O2.Mg/c2*1-2-6-4-3-5;/h2*2-4H2,1H3;/q2*-1;+2

InChI Key

CVPGMAAATOZCID-UHFFFAOYSA-N

SMILES

CCOCC[O-].CCOCC[O-].[Mg+2]

Canonical SMILES

CCOCC[O-].CCOCC[O-].[Mg+2]

14064-03-0
46142-17-0

Origin of Product

United States

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